2-Amino-3-phenyl-N-propyl-DL-propanamide

Descripción

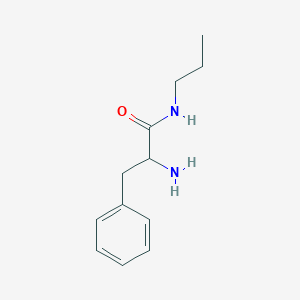

2-Amino-3-phenyl-N-propyl-DL-propanamide (CAS 60322-30-7) is a biochemical intermediate with the molecular formula C₁₂H₁₈N₂O . It is classified under the "Highly Purified" grade and is utilized in pharmaceutical research, particularly in synthesizing specialized drug intermediates . The compound features a phenyl group at the third carbon of the propanamide backbone, an amino group at the second carbon, and an N-propyl substituent, which collectively influence its physicochemical properties and reactivity.

Propiedades

IUPAC Name |

2-amino-3-phenyl-N-propylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURZATZWEMIWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Intermediate Formation

The azide coupling method, adapted from quinoxaline derivative synthesis protocols, involves sequential transformations of precursor molecules. Starting with methyl 2-amino-3-phenylpropanoate, hydrazine hydrate in ethanol under reflux yields the corresponding hydrazide (88% yield). Subsequent treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at −5°C generates an acyl azide intermediate, which undergoes nucleophilic substitution with propylamine to form the target amide.

Key advantages include minimal racemization during amide bond formation, a critical factor for preserving stereochemical integrity in DL-configurations. The reaction sequence proceeds as follows:

Optimization Parameters

-

Temperature Control : Maintaining −5°C during azide formation prevents premature decomposition.

-

Solvent System : Ethyl acetate facilitates efficient extraction of intermediates while minimizing side reactions.

-

Stoichiometry : A 1:1 molar ratio of azide to propylamine ensures complete conversion, as excess amine may lead to byproducts.

Direct Amidation via Carbodiimide Coupling

Reagent Selection and Activation

This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid group of 2-amino-3-phenylpropanoic acid. In dichloromethane at 25°C, DCC facilitates the formation of an active O-acylisourea intermediate, which reacts with propylamine to yield the amide. Purification via silica gel chromatography removes dicyclohexylurea (DCU) byproducts.

Yield and Scalability

While bench-scale reactions achieve 65–72% yields, industrial adaptations using continuous flow reactors improve efficiency to 85% by enhancing mass transfer and thermal regulation. Critical considerations include:

-

Moisture Control : Anhydrous conditions prevent hydrolysis of the active intermediate.

-

Catalyst Loading : 1.2 equivalents of DCC relative to the acid optimize activation without reagent waste.

Mixed Anhydride Method

Procedure Overview

Inspired by quinolin-2-one derivatization techniques, this approach involves generating a mixed anhydride from 2-amino-3-phenylpropanoic acid using isobutyl chloroformate. The anhydride reacts with propylamine in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature.

Advantages Over Alternative Routes

-

Reduced Side Reactions : The transient nature of mixed anhydrides minimizes epimerization.

-

Broad Solvent Compatibility : THF, dimethylformamide (DMF), and acetonitrile all serve as viable reaction media.

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the azide coupling method for continuous manufacturing involves:

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-phenyl-N-propyl-DL-propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Synthesis

2-Amino-3-phenyl-N-propyl-DL-propanamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

Chemical Reactions

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The carbonyl group in the amide can be reduced to yield amines.

- Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Nitroso or nitro derivatives |

| Reduction | LiAlH4, NaBH4 | Primary or secondary amines |

| Substitution | Br2, CH3Cl (with Lewis acids) | Substituted phenyl derivatives |

Biology

Biochemical Probes

The compound is investigated as a biochemical probe for studying enzyme interactions. Its ability to form hydrogen bonds and engage in π-π interactions can modulate the activity of various enzymes and receptors, making it valuable for biological studies.

Therapeutic Potential

Research has explored its potential therapeutic properties, particularly in anti-inflammatory and analgesic effects. Preliminary studies suggest that it may influence pain pathways and inflammatory responses.

Medicine

Drug Development

The compound is being studied for its potential applications in drug development. Its structural properties may contribute to the formulation of new therapeutic agents targeting specific diseases.

Case Studies

Recent investigations have highlighted its role in developing GPR88 agonists, which are being explored for treating neurological disorders and addiction. For instance, compounds derived from this scaffold have shown promise in modulating behavior related to alcohol consumption.

Industry

Specialty Chemicals

In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its versatility as a synthetic intermediate allows for the production of various compounds used in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-phenyl-N-propyl-DL-propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Diversity: Unlike 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3, which contains a chloro and isotopically labeled hydroxamic acid group , the target compound lacks halogens and isotopic labels, making it more suitable for non-tracer biochemical applications.

- Backbone Heterogeneity: The pyrazole and carboxylic acid groups in 1-(4-Aminophenyl)-1H-pyrazole-4-carboxylic Acid introduce aromaticity and acidity, contrasting with the aliphatic amide backbone of the target compound .

- Reactivity: The nitrile group in 5-Amino-1-phenylpyrazole-4-carbonitrile enhances electrophilicity, enabling nucleophilic addition reactions, whereas the target compound’s amide group favors hydrogen bonding and enzymatic interactions .

Critical Insights :

- Drug Synthesis: The target compound’s phenyl and propylamide groups enhance lipophilicity, improving membrane permeability in drug candidates compared to polar analogs like 1-(4-Aminophenyl)-1H-pyrazole-4-carboxylic Acid .

- Polymer Chemistry : While 3-Chloro-N-phenyl-phthalimide is pivotal in polyimide synthesis due to its anhydride-forming capability , the target compound’s lack of reactive halogens limits its utility in polymerization.

- Isotopic vs. Non-isotopic: The deuterated and ¹⁵N-labeled 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is specialized for tracer studies, whereas the non-labeled target compound serves broader synthetic purposes .

Research Findings and Limitations

Recent studies emphasize the following:

- Solubility Challenges: The phenyl group in this compound reduces aqueous solubility compared to unsubstituted propanamides, necessitating organic solvents in reactions .

- Stability: The compound exhibits greater thermal stability than 5-Amino-1-phenylpyrazole-4-carbonitrile, which degrades under prolonged heating due to its nitrile group .

Actividad Biológica

2-Amino-3-phenyl-N-propyl-DL-propanamide, a compound within the class of amino acid derivatives, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an amine group, a phenyl ring, and a propyl chain, which contribute to its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of amino acid compounds often exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli, S. aureus | 12-15 |

| Reference Standard (Ciprofloxacin) | E. coli, S. aureus | 20-25 |

The above table illustrates the comparative effectiveness of this compound against common bacterial strains compared to established antibiotics .

Cytotoxic Effects

Cytotoxicity studies have been conducted using various cancer cell lines to evaluate the potential anticancer properties of this compound. For example:

These results suggest that the compound exhibits moderate cytotoxicity against cervical and breast cancer cell lines, indicating potential for further development as an anticancer agent.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Membrane Disruption : The hydrophobic nature of the phenyl group may facilitate interaction with lipid membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, promoting cell death through mitochondrial dysfunction.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving the use of amino acid derivatives in treating infections showed that compounds similar to this compound significantly reduced bacterial load in infected mice models.

- Cancer Treatment Trials : Clinical trials involving analogs demonstrated promising results in reducing tumor size in patients with advanced carcinoma when combined with standard chemotherapy regimens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-phenyl-N-propyl-DL-propanamide?

- Methodology: Common synthetic pathways involve amide bond formation between 2-amino-3-phenylpropanoic acid derivatives and propylamine, often using coupling agents like EDC/HOBt or DCC. For example, describes analogous syntheses where acetamide intermediates are functionalized via nucleophilic substitution or condensation reactions . Protecting groups (e.g., Boc for amines) may be employed to prevent side reactions. Post-synthesis purification typically uses column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology:

- NMR : ¹H/¹³C NMR confirms the phenyl group (aromatic protons at δ 7.2–7.5 ppm), propyl chain (triplet for terminal CH₃ at δ ~0.9 ppm), and amide NH (δ ~6–8 ppm).

- IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate the amide bond.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (C₁₂H₁₈N₂O, theoretical MW: 206.14 g/mol) and fragmentation patterns.

- Structural ambiguity (e.g., DL-racemic mixtures) may require chiral HPLC or polarimetry for enantiomeric resolution .

Q. What safety protocols are recommended for handling this compound?

- Use of PPE (gloves, lab coats, goggles).

- Fume hoods for volatile solvents during synthesis.

- Emergency procedures for spills (neutralize with absorbents, avoid inhalation) .

Advanced Research Questions

Q. How can enantiomeric purity of the DL-form be optimized during synthesis?

- Methodology:

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases).

- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective amidation.

- Analytical Validation : Compare experimental optical rotation with literature values; employ chiral stationary phases in HPLC (e.g., Chiralpak® columns) .

Q. How to address contradictions in reported bioactivity data across studies?

- Methodology:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, solvent).

- Data Reconciliation : Apply meta-analysis (as in ) to identify methodological divergences, such as receptor heterogeneity in bioassays or inconsistent purity thresholds .

- Dose-Response Curves : Validate activity thresholds using IC₅₀/EC₅₀ values across multiple cell lines.

Q. What computational models predict this compound’s interaction with biological targets?

- Methodology:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., NMDA or GABA receptors).

- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS/AMBER) over nanosecond timescales.

- QSAR : Train models on PubChem datasets () to correlate structural features (e.g., phenyl ring hydrophobicity) with activity .

Q. How to design in vitro assays to evaluate neuroactive potential?

- Methodology:

- Cell-Based Assays : Use SH-SY5Y neurons or primary cortical cultures to measure calcium influx (Fluo-4 AM dye) or neurotransmitter release (HPLC).

- Receptor Binding : Competitive radioligand assays (³H-MK-801 for NMDA receptors).

- Dose Optimization : Pre-test cytotoxicity via MTT assays to establish non-lethal concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.